

Technical Comparison Guide: (2R)-2-Methylthiomorpholine Hydrochloride vs. Morpholine Analogs

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	(2R)-2-Methylthiomorpholine hydrochloride
CAS No.:	2089246-39-7
Cat. No.:	B2725550

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Executive Summary

(2R)-2-Methylthiomorpholine hydrochloride represents a strategic "chiral switch" and "heteroatom switch" from the ubiquitous morpholine scaffold. While morpholine is a standard solubilizing group, it often suffers from high polarity (low LogP) and specific metabolic liabilities (N-oxidation).

Replacing the ether oxygen with sulfur (Thiomorpholine) increases lipophilicity. Introducing a C2-methyl group with defined stereochemistry ((2R)-2-Methyl...) provides three critical advantages:

- **Conformational Locking:** The equatorial preference of the C2-methyl group biases the ring pucker, potentially reducing entropic penalties upon protein binding.
- **Lipophilicity Tuning:** It increases LogP/LogD, improving permeability in CNS or intracellular targets.
- **Metabolic Shifting:** It introduces a "soft spot" for S-oxidation (forming sulfoxides/sulfones) while sterically hindering N-dealkylation or alpha-carbon oxidation pathways common in morpholines.

Physicochemical Performance Comparison

The following table contrasts (2R)-2-Methylthiomorpholine with its direct analogs. Note the distinct shift in lipophilicity (LogP) and Polar Surface Area (PSA) driven by the Sulfur-for-Oxygen substitution.

Property	Morpholine	Thiomorpholine	(2R)-2-Methylthiomorpholine	Impact on Drug Design
Structure	1-oxa-4-azacyclohexane	1-thia-4-azacyclohexane	(2R)-2-methyl-1-thia-4-azacyclohexane	--
CAS No.	110-91-8	123-90-0	911306-98-4 (HCl salt)	--
MW (Free Base)	87.12 Da	103.19 Da	117.21 Da	Slight mass penalty; negligible.
cLogP	-0.86	~0.60	~1.10	Critical: Significant increase in lipophilicity aids membrane permeability.
pKa (Conj. Acid)	8.36	9.00	~9.2	Slightly more basic; improved solubility at physiological pH.
H-Bond Acceptors	2 (N, O)	1 (N)	1 (N)	Sulfur is a poor H-bond acceptor; reduces non-specific binding.
TPSA	12.0 Å ²	28.0 Å ² (approx)	~28.5 Å ²	Sulfur contributes differently to PSA; often modeled as less polar than oxygen.

Metabolic Fate	Ring opening, N-oxidation	S-oxidation (Sulfoxide)	S-oxidation + C2-Steric Block	S-oxidation is reversible/excretable; C2-Me blocks alpha-oxidation.
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Analyst Note: The jump from Morpholine (LogP -0.86) to (2R)-2-Methylthiomorpholine (LogP ~-1.1) is a ~2 log unit shift. This is a powerful tool for rescuing leads that are too polar to cross the Blood-Brain Barrier (BBB).

Strategic Application in Medicinal Chemistry

The "Sulfur Switch" & Metabolic Soft Spots

Unlike morpholine, which is metabolically robust but can undergo ring-opening, thiomorpholine derivatives primarily undergo S-oxidation.

- Phase I Metabolism: The sulfur atom is rapidly oxidized by FMO (Flavin-containing monooxygenase) or CYP450 to the sulfoxide and subsequently the sulfone.
- Strategic Advantage: These metabolites are often polar and rapidly excreted, preventing the formation of toxic reactive intermediates (e.g., ring-opened aldehydes). The (2R)-methyl group adds steric bulk near the heteroatom, potentially slowing this oxidation rate compared to the unsubstituted thiomorpholine, allowing for half-life tuning.

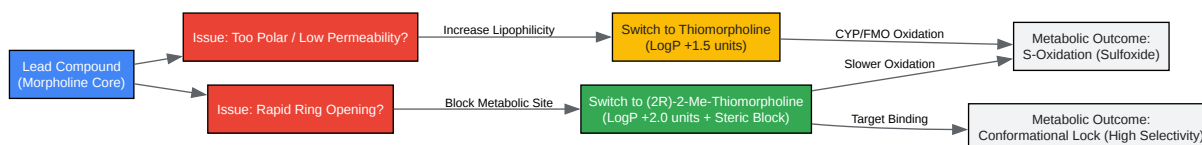
Chiral Vectoring

In kinase inhibitors (e.g., PI3K

inhibitors), the orientation of the solubilizing tail is critical. The (2R)-methyl group forces the thiomorpholine ring into a specific chair conformation where the methyl group prefers the

equatorial position. This "locks" the nitrogen lone pair vector, potentially enhancing selectivity for the ATP binding pocket compared to the "floppy" achiral morpholine.

Visualization: Structural & Metabolic Decision Tree



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Figure 1: Decision tree for substituting morpholine with thiomorpholine analogs during lead optimization.

Experimental Protocols

Synthesis of (2R)-2-Methylthiomorpholine HCl

Source: Adapted from Gallego et al. (J. Org.[1] Chem. 1993) and Patent WO2017079519.

This protocol ensures the retention of stereochemistry by starting from the chiral amino-alcohol precursor.

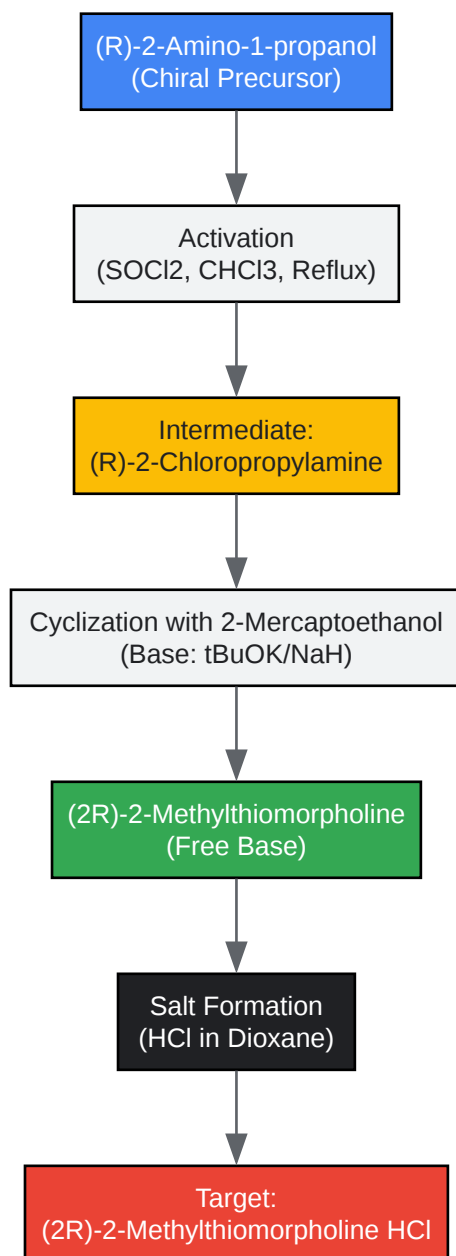
Reagents:

- (R)-2-amino-1-propanol (Starting Material)
- Thionyl chloride ()
- 2-Mercaptoethanol
- Potassium tert-butoxide ()

- HCl in Dioxane (4M)

Workflow:

- Activation: React (R)-2-amino-1-propanol with
 to form the chloro-amine intermediate.
- Cyclization: React the intermediate with 2-mercaptoethanol in the presence of base (
 or
) in THF/DMF. The sulfur acts as the nucleophile, displacing the chloride and closing the ring.
- Salt Formation: The resulting free base oil is dissolved in diethyl ether. 4M HCl in dioxane is added dropwise at 0°C.
- Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum to yield **(2R)-2-Methylthiomorpholine hydrochloride**.



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Figure 2: Synthetic route ensuring retention of the (R)-configuration.

In Vitro Microsomal Stability Assay

To verify the metabolic stability advantages (or liabilities regarding S-oxidation), the following protocol is recommended.

Objective: Compare intrinsic clearance (

) of Morpholine vs. (2R)-2-Methylthiomorpholine.

Protocol:

- Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
- Incubation: Dilute to 1 in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).
- Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Data Processing: Plot $\ln(\% \text{ remaining})$ vs. time. The slope determines
 - Calculation:

Expected Result:

- Morpholine: High stability (low turnover).
- Thiomorpholine: Moderate turnover (formation of +16 Da Sulfoxide peak).
- (2R)-2-Methylthiomorpholine: Improved stability over unsubstituted thiomorpholine due to steric hindrance at C2, but still showing S-oxidation metabolites.

References

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- To cite this document: BenchChem. [Technical Comparison Guide: (2R)-2-Methylthiomorpholine Hydrochloride vs. Morpholine Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2725550#comparison-of-2r-2-methylthiomorpholine-hydrochloride-with-other-morpholine-derivatives>]

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